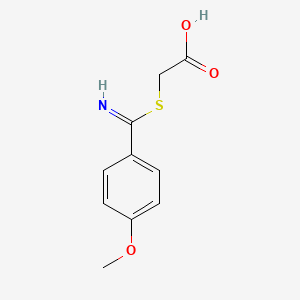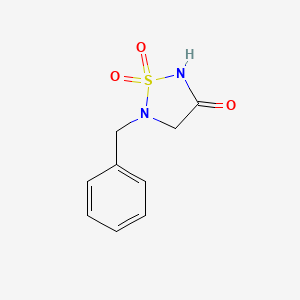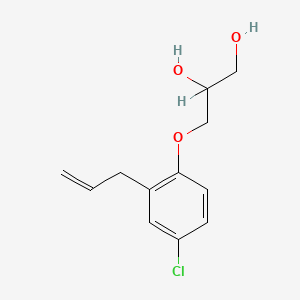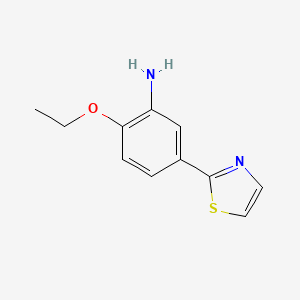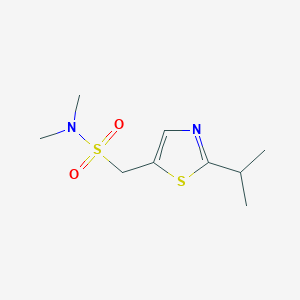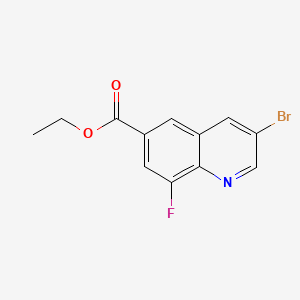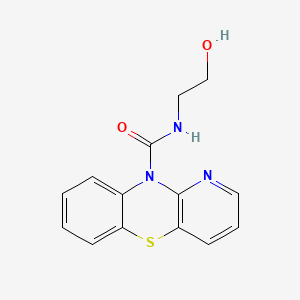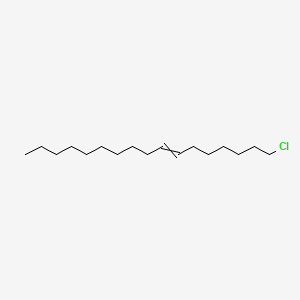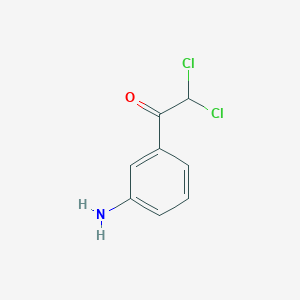
1-(3-Aminophenyl)-2,2-dichloroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Aminophenyl)-2,2-dichloroethanone is an organic compound characterized by the presence of an aminophenyl group attached to a dichloroethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminophenyl)-2,2-dichloroethanone typically involves the reaction of 3-aminophenyl derivatives with dichloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of 1-(3-Aminophenyl)-2,2-dichloroethanone may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Aminophenyl)-2,2-dichloroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dichloroethanone moiety to a more reduced form, such as an alcohol.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(3-Aminophenyl)-2,2-dichloroethanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(3-Aminophenyl)-2,2-dichloroethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific biological pathway involved. The dichloroethanone moiety is believed to play a crucial role in its activity, potentially through covalent modification of target proteins or other biomolecules.
Comparaison Avec Des Composés Similaires
1-(3-Aminophenyl)ethanone: Lacks the dichloro groups, resulting in different chemical reactivity and biological activity.
1-(3-Aminophenyl)-2-chloroethanone: Contains only one chlorine atom, which may alter its chemical and biological properties.
1-(3-Aminophenyl)-2,2-dibromoethanone: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity.
Uniqueness: 1-(3-Aminophenyl)-2,2-dichloroethanone is unique due to the presence of two chlorine atoms, which significantly influence its chemical reactivity and potential applications. The dichloroethanone moiety provides distinct properties that are not observed in similar compounds with different halogen substitutions.
Propriétés
Numéro CAS |
27700-45-4 |
|---|---|
Formule moléculaire |
C8H7Cl2NO |
Poids moléculaire |
204.05 g/mol |
Nom IUPAC |
1-(3-aminophenyl)-2,2-dichloroethanone |
InChI |
InChI=1S/C8H7Cl2NO/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,8H,11H2 |
Clé InChI |
JRRYMSJCAVMOKR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N)C(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',3'-dihydro-3',3'-dimethylspiro[cyclohexane-1,1'-[1H]indene]-5'-ol](/img/structure/B13944691.png)
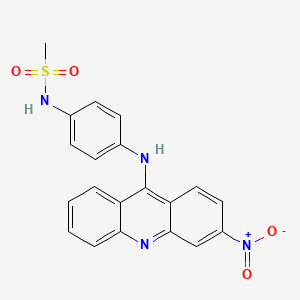
![2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B13944717.png)


